

Ethyl 2-bromopropionate-d3 structure

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Compound of Interest

Compound Name: Ethyl 2-bromopropionate-d3

Cat. No.: B15141156

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Chemical Structure and Properties

Ethyl 2-bromopropionate-d3 is a stable isotope-labeled compound where three hydrogen atoms in the methyl group of ethyl 2-bromopropionate have been replaced with deuterium. This labeling is a powerful tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis.

Chemical Structure:

The canonical SMILES representation for the non-deuterated compound is CCOC(=O)C(C)Br. For the d3 variant, where the terminal methyl group is deuterated, the structure is as follows:

Caption: Chemical structure of **Ethyl 2-bromopropionate-d3**.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Ethyl 2-bromopropionate and its d3-isotopologue. Properties for the deuterated compound are estimated based on the non-deuterated form, as specific experimental data is limited.

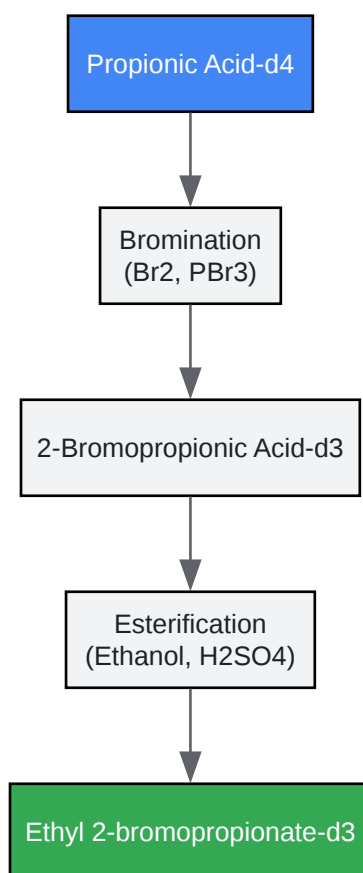
Property	Ethyl 2-bromopropionate	Ethyl 2-bromopropionate-d3 (estimated)	Reference
Molecular Formula	C5H9BrO2	C5H6D3BrO2	[1]
Molecular Weight	181.03 g/mol	184.05 g/mol	[2]
CAS Number	535-11-5	1398066-14-2	[2][3]
Appearance	Colorless to pale yellow liquid	Colorless to pale yellow liquid	[1]
Boiling Point	156-160 °C	156-160 °C	[2][4]
Density	1.394 g/mL at 25 °C	~1.41 g/mL at 25 °C	[2][4]
Refractive Index	n20/D 1.446	~1.446	[2]
Solubility	Soluble in organic solvents like ether and alcohol; limited solubility in water.	Soluble in organic solvents like ether and alcohol; limited solubility in water.	[1]
InChI Key	ARFLASKVLJTEJD-UHFFFAOYSA-N	ARFLASKVLJTEJD-UHFFFAOYSA-N	[5]

Synthesis and Experimental Protocols

The synthesis of **Ethyl 2-bromopropionate-d3** can be adapted from established methods for the non-deuterated compound, using a deuterated starting material. A common approach involves the esterification of 2-bromopropionic acid with ethanol or the bromination of a deuterated propionate precursor.

Proposed Synthetic Workflow:

A plausible synthetic route starts from commercially available d4-propionic acid.



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Caption: Proposed synthetic workflow for **Ethyl 2-bromopropionate-d3**.

Detailed Experimental Protocol (Adapted from established methods):

- Step 1: Bromination of Propionic Acid-d4
 - To a stirred solution of propionic acid-d4, add a catalytic amount of red phosphorus or phosphorus tribromide.
 - Slowly add bromine (1.1 equivalents) to the mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.
 - After the addition is complete, heat the reaction mixture to 80-90 °C for several hours until the red color of bromine disappears.

- Cool the mixture and purify the resulting 2-bromopropionic acid-d₃ by distillation under reduced pressure.
- Step 2: Esterification of 2-Bromopropionic Acid-d₃
 - Combine 2-bromopropionic acid-d₃ with an excess of anhydrous ethanol.
 - Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours.
 - After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
 - Purify the crude product by fractional distillation to obtain pure **Ethyl 2-bromopropionate-d₃**.

Spectroscopic Data

The incorporation of deuterium atoms leads to predictable changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The most significant difference will be the absence of the doublet corresponding to the C3 methyl protons. The quartet for the C2 proton will simplify to a singlet, as the coupling to the adjacent methyl protons is removed. The signals for the ethyl group (a quartet and a triplet) will remain unchanged.
- ¹³C NMR: The signal for the C3 carbon will be observed as a multiplet with a lower intensity due to coupling with deuterium (C-D coupling) and the absence of the Nuclear Overhauser Effect from the attached deuterons.

- ^2H NMR: A signal corresponding to the deuterium atoms at the C3 position would be observed.

Mass Spectrometry (MS):

The molecular ion peak (M^+) in the mass spectrum of **Ethyl 2-bromopropionate-d3** will be shifted to a higher m/z value by 3 units compared to the non-deuterated compound due to the three deuterium atoms. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br) will be retained.

Infrared (IR) Spectroscopy:

The C-D stretching vibrations will appear at a lower frequency (around $2100\text{--}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850\text{--}3000\text{ cm}^{-1}$).

Summary of Spectroscopic Data:

Spectroscopic Technique	Ethyl 2-bromopropionate	Ethyl 2-bromopropionate-d3 (Expected)	Reference
^1H NMR (CDCl_3)	δ 1.83 (d, 3H), 4.24 (q, 2H), 4.36 (q, 1H), 1.31 (t, 3H)	δ 4.36 (s, 1H), 4.24 (q, 2H), 1.31 (t, 3H)	[4]
Mass Spectrum (EI)	M^+ at m/z 180/182	M^+ at m/z 183/185	[6]
IR Spectroscopy	C-H stretch: $\sim 2980\text{ cm}^{-1}$	C-D stretch: $\sim 2200\text{ cm}^{-1}$	[7]

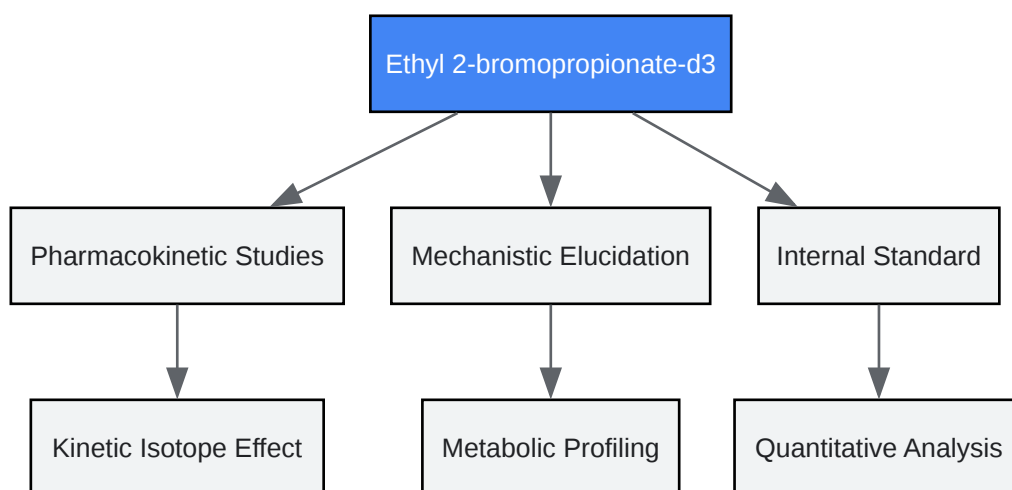
Applications in Research and Drug Development

Deuterium-labeled compounds like **Ethyl 2-bromopropionate-d3** are valuable tools in pharmaceutical research.[3]

Potential Applications:

- Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug, often leading to a slower rate of metabolism (the "kinetic isotope effect"). This can be used to improve the pharmacokinetic properties of a drug candidate.[3]
- Mechanistic Elucidation: Used as a tracer to follow the metabolic fate of molecules in biological systems.
- Internal Standards: Its distinct mass allows it to be used as an internal standard for the accurate quantification of the non-deuterated analyte in complex biological matrices by mass spectrometry.

Logical Relationship of Applications:



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Caption: Key application areas for **Ethyl 2-bromopropionate-d3**.

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